3-chloro-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-1-benzothiophene-2-carboxamide
Description
3-Chloro-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-1-benzothiophene-2-carboxamide is a heterocyclic compound featuring a benzothiophene core linked via a carboxamide group to a 1,3,4-thiadiazole ring substituted with a 4-chlorophenoxymethyl moiety. The benzothiophene moiety contributes aromatic and electronic properties, while the thiadiazole ring enhances metabolic stability and binding interactions. The 4-chlorophenoxymethyl group introduces lipophilicity, which may influence membrane permeability and target engagement .
Properties
Molecular Formula |
C18H11Cl2N3O2S2 |
|---|---|
Molecular Weight |
436.3 g/mol |
IUPAC Name |
3-chloro-N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C18H11Cl2N3O2S2/c19-10-5-7-11(8-6-10)25-9-14-22-23-18(27-14)21-17(24)16-15(20)12-3-1-2-4-13(12)26-16/h1-8H,9H2,(H,21,23,24) |
InChI Key |
ZCDRZUHIXJOUIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=NN=C(S3)COC4=CC=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable thiophene derivative and a halogenated benzene compound.
Introduction of the Thiadiazole Ring: The thiadiazole ring is introduced via a cyclization reaction involving a hydrazine derivative and a suitable carboxylic acid derivative.
Attachment of the Chlorophenoxy Group: The chlorophenoxy group is introduced through a nucleophilic substitution reaction involving a chlorophenol derivative and an appropriate leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-1-benzothiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.
Biology: It has shown potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by:
Binding to Enzymes: It can inhibit the activity of certain enzymes, leading to disruption of metabolic pathways.
Interacting with Receptors: The compound may bind to specific receptors on cell surfaces, triggering a cascade of cellular responses.
Modulating Gene Expression: It can influence the expression of certain genes, leading to changes in cellular functions.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Thiadiazole-Based Analogues
- 3-Chloro-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide (Mol. Weight: 372.85): This analogue replaces the 4-chlorophenoxymethyl group with a pyridinyl substituent. However, reduced lipophilicity compared to the target compound could decrease membrane penetration .
- 3-Chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide (Mol. This modification may lower activity against targets requiring bulky substituents .
Benzamide Derivatives
- N-{5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide (Mol. Weight: 390.80): The nitro group on the benzamide introduces strong electron-withdrawing effects, which may alter electronic distribution and redox properties. This could enhance reactivity in electrophilic environments but reduce stability under reducing conditions .
Heterocyclic Variations
- 3-Chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide (Mol. The 2,4-dimethylphenyl group increases hydrophobicity, which may improve lipid bilayer penetration but reduce aqueous solubility .
Physicochemical Properties
*Calculated using fragment-based methods (e.g., XLogP3).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
